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Compound of Interest

Compound Name: Dipropyl adipate

Cat. No.: B086888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dipropyl adipate, a diester of

adipic acid and n-propanol. Dipropyl adipate finds applications as a plasticizer, solvent, and

emollient in various industries, including pharmaceuticals and cosmetics. The synthesis is

achieved through the esterification of adipic acid with n-propanol. Two primary methods are

detailed: a classical approach using an acid catalyst (Fischer esterification) and a greener,

enzymatic approach using lipase.

Chemical Reaction
The overall reaction for the synthesis of dipropyl adipate is as follows:

HOOC-(CH₂)₄-COOH + 2 CH₃CH₂CH₂OH ⇌ CH₃CH₂CH₂OOC-(CH₂)₄-COOCH₂CH₂CH₃ + 2

H₂O (Adipic Acid + n-Propanol ⇌ Dipropyl Adipate + Water)

Data Presentation
The following tables summarize key quantitative data for the synthesis of adipate esters. Note

that yields and specific conditions can vary based on the specific ester and reaction scale.

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Adipic Acid
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Parameter Value/Condition Reference

Reactants
Adipic Acid, n-Propanol,

Concentrated Sulfuric Acid
[1]

Molar Ratio (Adipic Acid:n-

Propanol)

1:2.5 to 1:3 recommended to

drive equilibrium
[2]

Catalyst Concentrated Sulfuric Acid [1]

Catalyst Loading
0.5-1% of the total weight of

reactants
[2]

Temperature
Reflux (Boiling point of the

mixture)
[1][3]

Water Removal
Azeotropic distillation with a

Dean-Stark apparatus
[2]

Purity 99.5% [1]

Table 2: Reaction Parameters for Enzymatic Synthesis of Adipate Esters

Parameter Value/Condition Reference

Reactants Adipic Acid, Alcohol [4]

Biocatalyst
Immobilized Lipase (e.g.,

Novozym 435)
[4]

Molar Ratio (Adipic

Acid:Alcohol)

1:1 to 1:6 (1:2 for short-chain

alcohols is preferable)
[4]

Temperature
30 - 70 °C (50 °C is often

optimal)
[4]

Reaction Time At least 2 hours [4]

Agitation Continuous shaking [4]

Water Removal Application of vacuum
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Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid
Catalyst
This protocol is a common and effective method for synthesizing esters.

Materials:

Adipic Acid

n-Propanol

Concentrated Sulfuric Acid (H₂SO₄)

Toluene (optional, for azeotropic water removal)

5% Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Hexane

Equipment:

Round-bottom flask

Reflux condenser

Dean-Stark apparatus (optional, but recommended)

Heating mantle with a magnetic stirrer

Separatory funnel
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Rotary evaporator

Glassware for filtration and extraction

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add adipic acid

and n-propanol. A molar ratio of 1:3 (adipic acid to n-propanol) is recommended to drive the

reaction forward. Toluene can be added to facilitate the azeotropic removal of water.[2]

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric

acid (approximately 0.5-1% of the total weight of the reactants).[2]

Reflux: Attach a reflux condenser and a Dean-Stark trap to the flask. Heat the mixture to

reflux using a heating mantle. The water produced during the esterification will be collected

in the Dean-Stark trap, driving the equilibrium towards the product.[2]

Reaction Monitoring: The reaction progress can be monitored by observing the amount of

water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography

(TLC).

Work-up - Neutralization: Once the reaction is complete (no more water is collected), cool

the mixture to room temperature. Transfer the mixture to a separatory funnel.

Washing: Wash the organic layer sequentially with:

Water

5% sodium bicarbonate solution to neutralize the acidic catalyst.[2]

Saturated sodium chloride (brine) solution to aid in phase separation and remove residual

water.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent and excess n-propanol

using a rotary evaporator.
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Purification: The crude dipropyl adipate can be further purified by vacuum distillation to

obtain a high-purity product.[2]

Method 2: Enzymatic Synthesis using Immobilized
Lipase
This method offers a more environmentally friendly approach to ester synthesis.

Materials:

Adipic Acid

n-Propanol

Immobilized Lipase (e.g., Novozym 435)

Hexane (for enzyme washing)

Equipment:

Reaction vessel (e.g., a screw-capped flask)

Shaking incubator or a magnetic stirrer with a heating plate

Vacuum pump and trap

Filtration apparatus

Procedure:

Reactant Charging: In a suitable reaction vessel, combine adipic acid and n-propanol. A

molar ratio of 1:2 (adipic acid to n-propanol) is a good starting point for short-chain alcohols.

[4]

Enzyme Addition: Add the immobilized lipase to the reactant mixture.

Reaction Conditions: Heat the mixture to a temperature between 50-60 °C with continuous

stirring or shaking. To effectively remove the water byproduct and drive the reaction to
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completion, apply a vacuum.[4]

Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples

periodically using Gas Chromatography (GC).

Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can

be recovered by filtration for potential reuse. Wash the recovered enzyme with a solvent like

hexane and dry it before the next use.

Product Isolation: The remaining reaction mixture is the crude dipropyl adipate. Since this

method avoids harsh acid catalysts and high temperatures, the product may require minimal

purification, such as vacuum distillation to remove any unreacted starting materials.

Mandatory Visualization
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Figure 1: Experimental Workflow for Dipropyl Adipate Synthesis

Synthesis Stage

Purification Stage

Adipic Acid + n-Propanol

Add Catalyst
(H₂SO₄ or Lipase)

Heating under Reflux
(Acid-Catalyzed)

or
Incubation with Shaking

(Enzymatic)

Water Removal
(Dean-Stark or Vacuum)

Crude Dipropyl Adipate

Cooling & Neutralization
(if acid catalyst used)

Washing with NaHCO₃

and Brine

Drying over Anhydrous Salt

Solvent Removal
(Rotary Evaporation)

Vacuum Distillation

Pure Dipropyl Adipate

For Acid-Catalyzed Method

For Enzymatic Method (Simplified)

Click to download full resolution via product page

Caption: Figure 1: Experimental Workflow for Dipropyl Adipate Synthesis.
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Product Characterization
The synthesized dipropyl adipate should be characterized to confirm its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an adipate ester will

prominently feature a strong absorption band around 1735 cm⁻¹, which is characteristic of

the ester carbonyl (C=O) stretching vibration.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl groups

(triplets for the CH₃ and O-CH₂ groups, and a multiplet for the central CH₂ group) and the

adipate backbone (multiplets for the -CO-CH₂- and -CH₂-CH₂- protons).

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of

the ester, as well as the distinct carbon environments in the propyl and adipate moieties.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to

determine the purity of the synthesized ester and confirm its molecular weight by identifying

the molecular ion peak in the mass spectrum. A validated GC-MS method can be a powerful

tool for the quantitative analysis of adipate plasticizers.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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